molecular formula C12H21NO4 B6281702 tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2309447-04-7

tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B6281702
CAS No.: 2309447-04-7
M. Wt: 243.3
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable lactone with an amine, followed by protection and deprotection steps to introduce the tert-butyl ester group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating new compounds with potential biological activity .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful for probing biochemical processes .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate apart from similar compounds is its specific spirocyclic configuration and the presence of both oxygen and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2309447-04-7

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

0

Origin of Product

United States

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